molecular formula C8H7N3O2 B2997904 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid CAS No. 1501435-10-4

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Cat. No.: B2997904
CAS No.: 1501435-10-4
M. Wt: 177.163
InChI Key: QGWLKUFLLVCCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid ( 1501435-10-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a bicyclic pyrazolopyridine structure, which is a scaffold of significant interest in medicinal chemistry due to its similarity to purine bases found in DNA and RNA . While specific biological data for this [3,4-c] isomer is limited in the public domain, the broader class of fused pyrazolopyridines is extensively researched for its diverse pharmacological potential. Scientific reviews note that pyrazolopyridine derivatives are investigated as key scaffolds in developing potent inhibitors for various kinase targets, such as cyclin-dependent kinases (CDKs) and Abl kinase, which are relevant in oncology research . These compounds have also been explored for applications in treating cardiovascular diseases, as anti-inflammatory agents, and as antivirals . The presence of both a carboxylic acid functional group and a nitrogen-rich heterocyclic system in this compound makes it a valuable building block for further chemical synthesis and exploration in drug discovery programs . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-5-2-6(8(12)13)9-3-7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLKUFLLVCCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501435-10-4
Record name 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of substituted pyridines with hydrazine derivatives. For example, the reaction of 3-methyl-5-aminopyrazole with 2,3-dichloropyridine under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines, ethers, or halides .

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazolo-Pyridine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference ID
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid [3,4-c] 3-CH₃, 5-COOH 207.18 (calc.) Scaffold for drug design
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid [3,4-c] 3-I, 5-COOH 319.08 Potential halogen bonding interactions
3-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid [3,4-b] 3-C(CH₃)₃, 1-CH₃, 5-COOH 233.27 Enhanced steric bulk; versatile scaffold
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid [3,4-b] 3-CH₃, 1-(4-F-C₆H₄), 5-COOH 285.27 Fluorine enhances lipophilicity and binding
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid [3,4-b] 3-CH₃, 1-C₆H₅, 6-NH₂, 5-COOH 308.31 Intramolecular hydrogen bonding; tautomerism

Key Observations :

  • Core Position ([3,4-c] vs.
  • Substituent Effects :
    • Methyl (CH₃) : Enhances metabolic stability compared to bulkier groups (e.g., tert-butyl) .
    • Halogens (I, F) : Introduce electronegativity and halogen bonding capabilities, improving target affinity .
    • Aromatic Groups (Phenyl, Fluorophenyl) : Increase π-π stacking interactions with aromatic residues in enzymes or receptors .
Table 2: Reported Bioactivities of Selected Analogs
Compound Name Target/Activity IC₅₀/EC₅₀ Notes Reference ID
4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic acid ester A1 adenosine receptor inhibitor Not reported Selectivity driven by ester group
1-Ethyl-4-hydrazino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester Cyclic AMP modulation Not reported Potential CNS applications
Tacrine-linked pyrazolo[3,4-b]pyridine derivative AChE and PDE4D inhibitor 0.125 µM (AChE) Dual inhibition; Alzheimer’s disease target
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Unknown N/A Structural similarity to kinase inhibitors

Key Findings :

  • Enzyme Inhibition : Substituents like tacrine (in Compound 5, ) confer dual inhibitory activity against acetylcholinesterase (AChE) and phosphodiesterase 4 (PDE4D), highlighting the scaffold’s adaptability .
  • Receptor Selectivity: The presence of amino or ester groups (e.g., 4-aminopyrazolo derivatives) can drive selectivity toward specific receptors like A1 adenosine .

Physicochemical and Spectroscopic Comparisons

  • Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than ester or amide analogs, crucial for bioavailability .
  • Spectroscopic Signatures: FT-IR studies () reveal that 6-amino-3-methyl-1-phenyl derivatives exhibit strong hydrogen bonding between NH₂ and COOH groups, stabilizing tautomeric forms . tert-Butyl-substituted analogs show altered vibrational modes due to increased steric hindrance .

Biological Activity

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of D-amino acid oxidase (DAO). This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Structure : The compound features a fused pyrazole and pyridine ring system with a carboxylic acid group at the 5-position and a methyl group at the 3-position. This unique structure contributes to its pharmacological properties.

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid acts primarily as a potent and selective inhibitor of D-amino acid oxidase (DAO) . The inhibition of DAO is significant as this enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in neurotransmission and neuroprotection. By inhibiting DAO, this compound can potentially reduce oxidative stress in neuronal cells, which is beneficial for treating various neurological disorders .

1. Enzyme Inhibition

The primary biological activity of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is its inhibitory effect on DAO. This inhibition has been linked to various cellular effects:

  • Reduction of Oxidative Stress : By decreasing D-amino acid levels, the compound may lower oxidative stress in cells.
  • Neuroprotective Effects : Its role in modulating neurotransmitter levels suggests potential benefits in treating neurodegenerative diseases .

2. Anti-inflammatory Properties

Research indicates that compounds similar to 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid exhibit anti-inflammatory effects:

  • In vitro studies have shown that related pyrazolopyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. For instance, IC50_{50} values for some derivatives against COX-2 were reported to be as low as 23.8 μM .

3. Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • In vitro studies demonstrated that pyrazolo[3,4-b]pyridines exhibit antiproliferative activity against various cancer cell lines, suggesting that 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid may share similar properties .

Table 1: Biological Activities and IC50_{50} Values

Activity TypeCompound/DerivativesIC50_{50} ValueReference
DAO Inhibition3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acidNot specified
COX-2 InhibitionPyrazolopyridine derivatives23.8 μM
Anticancer ActivityRelated pyrazolo[3,4-b]pyridinesVaries (e.g., HeLa cells)

Q & A

Q. What recent advancements in heterocyclic chemistry apply to modifying this compound?

  • Methodological Answer : Novel S-derivatives (e.g., methylthio or ethylthio groups) enhance bioactivity and metabolic stability . Fused heterocycles (e.g., triazolo-thiadiazines) can be synthesized via one-pot reactions, expanding structural diversity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.